5-Methoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-Methoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde is an organic compound with a unique structure that includes a pyrazole ring substituted with methoxy, methyl, and isobutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions: The introduction of the methoxy, methyl, and isobutyl groups can be achieved through various substitution reactions. For example, the methoxy group can be introduced via methylation using methyl iodide and a base.
Formylation: The formyl group can be introduced using Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Methyl iodide (CH3I), sodium hydride (NaH)
Major Products Formed
Oxidation: 5-Methoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid
Reduction: 5-Methoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazoles depending on the nucleophile used
Scientific Research Applications
5-Methoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrazole-containing scaffolds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and aldehyde groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-3-methyl-1H-pyrazole-4-carbaldehyde: Lacks the isobutyl group, which may affect its reactivity and applications.
3-Methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde: Lacks the methoxy group, potentially altering its chemical properties and biological activity.
5-Methoxy-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde: Lacks the methyl group, which may influence its stability and reactivity.
Uniqueness
5-Methoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical properties and potential applications. The presence of the methoxy, methyl, and isobutyl groups can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H16N2O2 |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
5-methoxy-3-methyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H16N2O2/c1-7(2)5-12-10(14-4)9(6-13)8(3)11-12/h6-7H,5H2,1-4H3 |
InChI Key |
UKWJGYHXZPPWDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C=O)OC)CC(C)C |
Origin of Product |
United States |
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